molecular formula C10H5NO2 B13685621 7-Formylbenzofuran-4-carbonitrile

7-Formylbenzofuran-4-carbonitrile

Cat. No.: B13685621
M. Wt: 171.15 g/mol
InChI Key: ODUGGKQAQLPPAD-UHFFFAOYSA-N
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Description

7-Formylbenzofuran-4-carbonitrile is an organic compound with the molecular formula C10H5NO2 It is a derivative of benzofuran, characterized by the presence of a formyl group at the 7th position and a carbonitrile group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Formylbenzofuran-4-carbonitrile typically involves the intramolecular Friedel-Crafts reaction. This method is catalyzed by phosphoric acid and exhibits good functional group tolerance for both electron-withdrawing and electron-donating groups . The reaction conditions are generally mild, and the yields can be quite high, up to 94%.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions: 7-Formylbenzofuran-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the formyl group to a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to an amine under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 7-Formylbenzofuran-4-carboxylic acid.

    Reduction: 7-Formylbenzofuran-4-amine.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

7-Formylbenzofuran-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-Formylbenzofuran-4-carbonitrile exerts its effects is primarily through its interaction with various molecular targets. The formyl and carbonitrile groups allow it to participate in a range of chemical reactions, making it a versatile intermediate. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 7-Formylbenzofuran-4-carbonitrile is unique due to the presence of both formyl and carbonitrile groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

Molecular Formula

C10H5NO2

Molecular Weight

171.15 g/mol

IUPAC Name

7-formyl-1-benzofuran-4-carbonitrile

InChI

InChI=1S/C10H5NO2/c11-5-7-1-2-8(6-12)10-9(7)3-4-13-10/h1-4,6H

InChI Key

ODUGGKQAQLPPAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=COC2=C1C=O)C#N

Origin of Product

United States

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